molecular formula C20H22N4O2S B2845047 N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-12-3

N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2845047
CAS No.: 1251544-12-3
M. Wt: 382.48
InChI Key: RORRQBITRUSRHE-UHFFFAOYSA-N
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Description

The compound N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group. This hybrid structure combines heterocyclic motifs (oxadiazole, thiophene) with a piperidine scaffold, which are commonly associated with bioactivity in medicinal chemistry, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-4-6-16(7-5-14)21-18(25)13-24-10-8-15(9-11-24)20-22-19(23-26-20)17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORRQBITRUSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the piperidine ring. One common method involves the reaction of 4-methylphenylhydrazine with 2-thiophenecarboxylic acid to form the oxadiazole ring. This intermediate is then reacted with piperidine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine-Acetamide Motifs

BF22107 ()
  • Structure : 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Replaces the thiophen-2-yl group with a 4-methylphenyl substituent and introduces a trifluoromethylphenyl acetamide.
N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide ()
  • Structure : Features an oxan-4-yl-substituted oxadiazole and a phenylacetamide.
  • Key Differences : The oxan-4-yl group introduces an oxygen-containing ring, which may alter steric and electronic properties compared to the thiophene in the target compound. This could influence binding to hydrophobic pockets in biological targets .

Analogues with Thiophene-Oxadiazole Hybrids

N-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline ()
  • Structure : Retains the thiophene-oxadiazole core but replaces the piperidine-acetamide with an aniline group.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Structure : Substitutes the oxadiazole with a triazole ring and introduces a sulfanyl bridge.
  • Implications : The triazole ring may enhance metabolic stability, while the sulfanyl group could influence redox properties. The fluorophenyl acetamide may improve binding affinity to aromatic-rich enzyme active sites compared to the 4-methylphenyl group .

Pharmacologically Relevant Analogues

N-[4-(4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ()
  • Structure : Contains a methylsulfinyl-imidazole-pyridine core instead of oxadiazole-piperidine.
  • Implications : The sulfinyl group introduces chirality, which could lead to enantioselective interactions with targets like kinases or GPCRs. This compound’s complexity highlights the trade-off between specificity and synthetic accessibility compared to the target molecule .
Compound 130 (): N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide
  • Structure : Integrates a urea linker and a fluorophenyl-oxadiazole group.
  • Implications : The urea moiety may enable hydrogen bonding with proteases or phosphatases, while the fluorophenyl group enhances electronegativity. This contrasts with the thiophene’s electron-rich nature in the target compound .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Pharmacological Properties Reference
Target Compound Piperidine-oxadiazole-thiophene 4-methylphenyl-acetamide ~443.45* Potential kinase inhibition, CNS activity
BF22107 Piperidine-oxadiazole Trifluoromethylphenyl-acetamide 444.45 Enhanced lipophilicity
N-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Oxadiazole-thiophene Aniline 257.31 Simplified structure, reduced flexibility
Compound 130 () Oxadiazole-urea Fluorophenyl, urea linker Not reported Hydrogen bonding potential

*Calculated based on structural similarity to BF22105.

Research Findings and Implications

  • Binding Affinity : Docking studies of similar oxadiazole-acetamide hybrids (e.g., ) report binding energies around −6.58 kcal/mol , suggesting moderate to strong interactions with biological targets like DNA or enzymes .
  • Metabolic Stability: Piperidine-containing compounds (e.g., ) often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to non-cyclic amines .
  • Selectivity : The thiophene moiety in the target compound may confer selectivity toward thiophene-sensitive targets (e.g., cytochrome P450 isoforms) compared to phenyl- or pyridyl-substituted analogues .

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